Crucigasterin 277

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

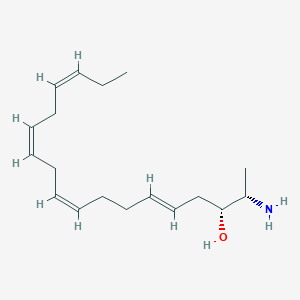

クルシガステリン 277は、IUPAC名(2S,3R,5E,9Z,12Z,15Z)-2-アミノオクタデカ-5,9,12,15-テトラエン-3-オールを持つアミノアルコール化合物です。 . これは、リンゴ(Malus domestica)の外果皮に存在する天然の代謝産物であり、重要な生物活性分子として特定されています。 . クルシガステリン 277は、抗菌作用で知られており、地中海産群体性ホヤであるPseudodistoma crucigasterから単離されています。 .

2. 製法

合成経路と反応条件: クルシガステリン 277の合成には、E,Z,Z,Z-配置の4つのスキップされた二重結合を、三重共役の全E-配置へと異性化およびシフトさせることが含まれます。 . このプロセスは、関連する化合物を生成するための酵素的非対称分子内ディールス・アルダー環化につながる可能性があります。 .

工業生産方法: 現在、クルシガステリン 277の工業生産方法に関する情報は限られています。 化合物のほとんどは、ホヤであるPseudodistoma crucigasterなどの天然源からの抽出によって得られます。 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Crucigasterin 277 involves the isomerization and shift of four skipped double bonds of E,Z,Z,Z-configuration to the triple conjugate all-E-configuration . This process can lead to enzymatic asymmetric intramolecular Diels–Alder cyclization to produce related compounds .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from natural sources such as the ascidian Pseudodistoma crucigaster .

化学反応の分析

反応の種類: クルシガステリン 277は、酸化、還元、置換など、さまざまな化学反応を受けます。 .

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

置換: 水酸化ナトリウム(NaOH)やシアン化カリウム(KCN)などの試薬を使用して、求核置換反応を行うことができます。

主な生成物: これらの反応から生成される主な生成物には、コアのアミノアルコール構造を保持しながら、新しい官能基を導入したクルシガステリン 277のさまざまな誘導体が含まれます。 .

科学的研究の応用

クルシガステリン 277は、幅広い科学研究における応用を持っています:

作用機序

クルシガステリン 277の作用機序は、微生物の細胞膜との相互作用に関与し、微生物の増殖を阻害および破壊します。 . この化合物はブレンステッド塩基として作用し、ドナー分子からプロトンを受け取ります。これは、その抗菌作用に寄与しています。 . 関与する分子標的と経路には、主要な酵素の阻害と膜の完全性の破壊が含まれます。 .

類似化合物:

クルシガステリン A-E: これらは、同じホヤから単離された構造的に関連するアミノアルコールです。

オプスキュラミノール A: クルシガステリン 277と構造的類似性を持つもう1つのアミノアルコールです。

ユニークさ: クルシガステリン 277は、二重結合の特異的な配置とその2-アミノ-3-ヒドロキシ部分のエリトロ-立体化学によりユニークです。 . このユニークな構造は、その独特の生物活性に寄与し、科学研究と潜在的な治療的応用のための貴重な化合物となっています。 .

類似化合物との比較

Crucigasterin A-E: These are structurally related amino alcohols isolated from the same ascidian.

Obscuraminol A: Another amino alcohol with structural similarities to Crucigasterin 277.

Uniqueness: this compound is unique due to its specific configuration of double bonds and its erythro-stereochemistry of the 2-amino-3-hydroxy moiety . This unique structure contributes to its distinct bioactive properties and makes it a valuable compound for scientific research and potential therapeutic applications .

生物活性

Crucigasterin 277 is a polyunsaturated compound that has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article will explore its biological activity, synthesis methods, interaction with biological systems, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is derived from eicosapentaenoic acid and d-alanine, characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms. The synthesis of this compound has been achieved through several methods, primarily starting from eicosapentaenoic acid. A notable synthetic route involves a multi-step process that highlights the complexity and structural integrity of the compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : It modulates signaling pathways involved in inflammation, suggesting a protective role against inflammatory diseases.

- Anti-cancer Properties : Studies have shown that it can inhibit cell proliferation in various cancer cell lines by influencing metabolic pathways.

- Cardiovascular Benefits : Its polyunsaturated nature may contribute to cardiovascular health by enhancing cellular responses to oxidative stress.

Interaction Studies

This compound interacts with several biological targets, including cell membrane receptors and enzymes. These interactions are crucial for understanding how the compound exerts its biological effects. Techniques such as molecular docking simulations and binding assays are often employed to elucidate these interactions at a molecular level.

Comparative Analysis with Similar Compounds

The following table compares this compound with other compounds that share structural or functional similarities:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Polyunsaturated C-18 | Anti-inflammatory, anti-cancer | Complex multi-step synthesis |

| Eicosapentaenoic Acid | Omega-3 fatty acid | Cardiovascular benefits | Precursor to other bioactive lipids |

| Docosahexaenoic Acid | Omega-3 fatty acid | Neuroprotective effects | High concentration in brain tissue |

| Arachidonic Acid | Omega-6 fatty acid | Pro-inflammatory | Precursor to prostaglandins |

This comparison highlights the unique structural characteristics of this compound that contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound. For instance:

- Anti-inflammatory Mechanisms : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

- Cancer Cell Proliferation : Research involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a marked decrease in cell viability, indicating its anti-cancer potential.

- Cardiovascular Health : Investigations into its effects on endothelial cells showed enhanced nitric oxide production, which is beneficial for cardiovascular function.

特性

分子式 |

C18H31NO |

|---|---|

分子量 |

277.4 g/mol |

IUPAC名 |

(2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol |

InChI |

InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,14-15,17-18,20H,3,6,9,12-13,16,19H2,1-2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m0/s1 |

InChIキー |

PEVJDMWZXLRJSP-LFPPQAFFSA-N |

異性体SMILES |

CC/C=C\C/C=C\C/C=C\CC/C=C/C[C@H]([C@H](C)N)O |

正規SMILES |

CCC=CCC=CCC=CCCC=CCC(C(C)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。